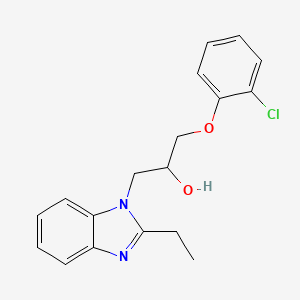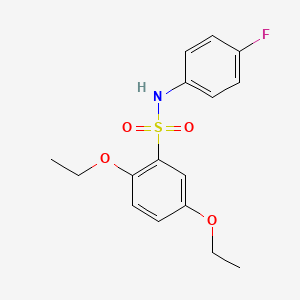![molecular formula C22H18ClNO3S B5085109 methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)
methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the signaling pathway of B cells, which play a vital role in the immune system's response to infections.
作用機序
TAK-659 inhibits BTK by binding to its active site, which prevents the phosphorylation of downstream signaling molecules involved in B-cell activation. This results in the inhibition of B-cell activation, proliferation, and differentiation, which are crucial steps in the immune response to infections. TAK-659 also inhibits the production of inflammatory cytokines, which play a role in autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant effects on the immune system, specifically on B cells. Inhibition of B-cell activation, proliferation, and differentiation results in a reduction in the production of antibodies, which play a crucial role in the immune response to infections. TAK-659 also inhibits the production of inflammatory cytokines, which play a role in autoimmune diseases and inflammatory disorders.
実験室実験の利点と制限
One of the advantages of using TAK-659 in lab experiments is its potency and selectivity for BTK. This makes it an ideal tool for studying the role of BTK in the immune system and its potential therapeutic applications. However, one of the limitations of using TAK-659 is its solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the use of TAK-659 in scientific research. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. TAK-659 has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Another future direction is the development of more potent and selective BTK inhibitors that can overcome the limitations of TAK-659, such as solubility issues. Additionally, the use of TAK-659 in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active research.
In conclusion, TAK-659 is a chemical compound that has shown significant potential in scientific research as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders. Its mechanism of action and biochemical and physiological effects make it an ideal tool for studying the role of BTK in the immune system. However, its limitations, such as solubility issues, need to be addressed to further its potential therapeutic applications.
合成法
The synthesis of TAK-659 involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-chlorobenzyl chloride with sodium thiomethoxide to form 4-(chloromethyl)thiophenol. This intermediate is then reacted with 4-aminobenzoic acid to form 4-[(4-chlorophenyl)thio]methyl)benzoic acid. The final step involves the reaction of this intermediate with methyl 2-bromo-3-oxobenzoate to form TAK-659.
科学的研究の応用
TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders. In a study conducted by Honigberg et al., TAK-659 was found to be a potent inhibitor of BTK, which resulted in the inhibition of B-cell activation and proliferation. This study also showed that TAK-659 had a favorable pharmacokinetic profile and was well-tolerated in animal models.
特性
IUPAC Name |
methyl 2-[[4-[(4-chlorophenyl)sulfanylmethyl]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3S/c1-27-22(26)19-4-2-3-5-20(19)24-21(25)16-8-6-15(7-9-16)14-28-18-12-10-17(23)11-13-18/h2-13H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCXSXLFOQWJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)carbonyl]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-furyl)phenyl]-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5085039.png)





![4-(2-fluorobenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5085077.png)

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5085094.png)
![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5085100.png)


![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5085134.png)